Imidazo[1,2-B]pyridazin-8-amine

Kinase inhibitor Allosteric modulator IRE1α

Sourcing the correct kinase inhibitor scaffold is critical-substituting the imidazo[1,2-b]pyridazin-8-amine core with close analogs (e.g., imidazo[1,2-a]pyridine) can abolish target binding. This validated intermediate enables: • IRE1α allosteric modulation (PDB: 6HX1) for ER stress-targeted therapies • FLT3 inhibitors active against ITD/D835Y mutants • Orally bioavailable Tyk2 JH2 inhibitors with enhanced metabolic stability Supplied at ≥97% purity with Certificate of Analysis.

Molecular Formula C6H6N4
Molecular Weight 134.142
CAS No. 56477-92-0
Cat. No. B2473545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-B]pyridazin-8-amine
CAS56477-92-0
Molecular FormulaC6H6N4
Molecular Weight134.142
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC=N2)N
InChIInChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2
InChIKeyNAUOUPATZLZONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-B]pyridazin-8-amine: Kinase Inhibitor Scaffold


Imidazo[1,2-B]pyridazin-8-amine (CAS 56477-92-0) is a heterocyclic small molecule (molecular formula: C6H6N4, molecular weight: 134.142 g/mol) that serves as a core scaffold in the development of kinase inhibitors. It functions as a key intermediate in the synthesis of advanced compounds targeting a range of kinases, including inositol-requiring enzyme 1α (IRE1α) [1] and FMS-like tyrosine kinase 3 (FLT3) [2]. The compound is commercially available in research quantities, typically at 97% purity , and is utilized as a building block for creating focused chemical libraries aimed at kinase drug discovery programs [2].

Imidazo[1,2-B]pyridazin-8-amine Substitution Risks


Imidazo[1,2-B]pyridazin-8-amine is not a finished drug but a crucial synthetic intermediate; its value is derived from its unique chemical handle for further derivatization. Attempting to substitute this specific heterocyclic core with a close analog (e.g., imidazo[1,2-a]pyridine, thieno[3,2-d]pyrimidine) can lead to a complete loss of desired biological activity [1]. The position and nature of the amine group at the C8 position are critical for subsequent functionalization, enabling the synthesis of potent kinase inhibitors with nanomolar affinities [2]. The procurement of the correct core scaffold is therefore non-negotiable for project continuity and achieving target binding modes observed in structural biology studies [3].

Imidazo[1,2-B]pyridazin-8-amine Evidence Guide


Allosteric IRE1α Inhibition Selectivity

Derivatives of imidazo[1,2-b]pyridazin-8-amine exhibit a unique allosteric mechanism of action against IRE1α, distinct from typical ATP-competitive kinase inhibitors. X-ray crystallography (PDB ID: 6HX1) demonstrates that these derivatives bind to a previously unreported, highly disordered conformation of the IRE1α kinase domain [1]. This conformation is incompatible with the back-to-back dimerization required for IRE1α RNase activation, thereby allosterically inhibiting its endoribonuclease function [2]. The binding site is distinct from the ATP-binding pocket, offering a pathway to high kinase selectivity. A specific derivative, Compound 2, showed potent inhibition of IRE1α RNase activity with an IC50 value of 80 nM .

Kinase inhibitor Allosteric modulator IRE1α Unfolded Protein Response X-ray crystallography

FLT3 Inhibition in AML Models

Imidazo[1,2-b]pyridazine-based compounds demonstrate exceptional potency against FLT3 kinase mutants relevant to acute myeloid leukemia (AML). A specific derivative, Compound 34f, exhibited nanomolar inhibitory activity against both recombinant FLT3-ITD (IC50 = 4 nM) and the drug-resistant FLT3-D835Y mutant (IC50 = 1 nM) [1]. This translated into potent cellular activity, with GI50 values of 7 nM in MV4-11 cells, 9 nM in MOLM-13 cells, and 4 nM in MOLM-13 cells expressing FLT3-ITD-D835Y [2]. Importantly, FLT3-independent cell lines were much less sensitive, confirming target selectivity [3]. In vivo, treatment of MV4-11 xenograft-bearing mice with Compound 34f at 5 and 10 mg/kg markedly blocked tumor growth without adverse effects [4].

FLT3-ITD Acute Myeloid Leukemia Kinase inhibitor Scaffold hopping Xenograft model

Tyk2 JH2 Inhibitor Metabolic Stability

Chemical optimization around the imidazo[1,2-b]pyridazin-8-amine scaffold has yielded substantial improvements in drug-like properties. A study on Tyk2 JH2 inhibitors found that replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to 'dramatically improved metabolic stability' compared to a previously reported series of 6-anilino imidazopyridazines . Further, the introduction of a 2-pyridyl substituent at the N1 position provided 'much enhanced Caco-2 permeability,' a key measure of oral bioavailability potential, attributed to the formation of an intramolecular hydrogen bond .

Tyk2 JH2 pseudokinase Metabolic stability Caco-2 permeability Autoimmune disease

Imidazo[1,2-B]pyridazin-8-amine Application Scenarios


IRE1α Allosteric Modulator Discovery

Procurement of Imidazo[1,2-B]pyridazin-8-amine is essential for medicinal chemistry programs targeting the allosteric modulation of IRE1α. This is supported by high-resolution structural data (PDB: 6HX1) showing a derivative bound to a novel, inactive conformation of the kinase domain [1]. This mechanism avoids direct ATP-competition, promising high selectivity and a novel therapeutic approach for cancers and diseases linked to endoplasmic reticulum stress [2].

FLT3 Inhibitor Synthesis for AML

This core scaffold is the validated starting point for synthesizing a new generation of FLT3 inhibitors active against both wild-type and drug-resistant mutants (ITD, D835Y). The resulting compounds (e.g., derivative 34f) have demonstrated potent in vitro and in vivo anti-leukemic activity [3]. This application scenario is a high-priority justification for procuring the compound for oncology-focused medicinal chemistry projects.

Tyk2 JH2 Inhibitor ADME Optimization

The imidazo[1,2-b]pyridazin-8-amine scaffold is a proven foundation for developing orally bioavailable Tyk2 JH2 inhibitors. Procurement enables access to a series of compounds that have shown significantly enhanced metabolic stability and Caco-2 permeability, crucial properties for oral drug development . This is directly relevant for industrial projects targeting autoimmune diseases like rheumatoid arthritis and psoriasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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